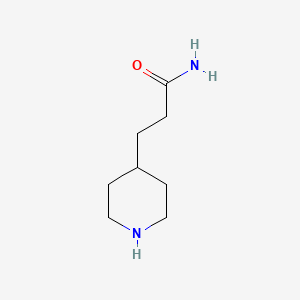

3-(Piperidin-4-yl)propanamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-piperidin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h7,10H,1-6H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZONNMJKAPGHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591003 | |

| Record name | 3-(Piperidin-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-07-8 | |

| Record name | 3-(Piperidin-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Piperidin 4 Yl Propanamide and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies for the Propanamide-Piperidine Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic route. jocpr.comamazonaws.com For the 3-(Piperidin-4-yl)propanamide scaffold, two primary disconnection strategies are evident.

The most common disconnection is at the amide bond (C-N bond), which simplifies the molecule into two key synthons: a 3-(piperidin-4-yl)propanoic acid derivative and an amine, or a piperidin-4-amine derivative and a propanoic acid derivative. This approach is widely used due to the robustness and high efficiency of amide bond formation reactions.

A second strategic disconnection can be made at the C-C bond between the piperidine (B6355638) ring and the propanamide side chain. This approach yields a piperidin-4-yl synthon (e.g., piperidin-4-ylmethanide anion or a related nucleophile) and a three-carbon electrophilic component representing the propanamide moiety. This strategy is particularly useful when modifications to the side chain are desired early in the synthesis.

Direct Synthesis Routes for the this compound Scaffold

Direct synthesis focuses on assembling the core structure efficiently, often in a few high-yielding steps.

Amide Bond Formation Strategies (e.g., Acylation Reactions)

The formation of the amide bond is a cornerstone of synthesizing this compound and its derivatives. A prevalent method involves the acylation of a piperidine derivative with a propanoic acid derivative. Typically, the carboxylic acid is first "activated" to increase its reactivity.

One classic method is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. Alternatively, a wide array of chemical coupling reagents are used to facilitate the reaction directly between a carboxylic acid and an amine under milder conditions. These reagents work by forming a highly reactive intermediate in situ. The choice of coupling agent can be critical to the success of the reaction, especially for sensitive substrates.

| Reagent Name | Abbreviation | Reagent Class |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium/Guanidinium Salt |

| Propylphosphonic Anhydride | T3P | Phosphonic Anhydride |

Introduction of the Piperidine Moiety at the C-3 Position of the Propanamide Chain

Synthesizing the carbon skeleton often involves forming the bond between the piperidine ring and the three-carbon side chain. A common strategy is the catalytic hydrogenation of a corresponding 4-substituted pyridine precursor. This method is effective for creating the saturated piperidine ring from an aromatic starting material. mdpi.com

Another powerful technique is the Michael addition reaction. In this approach, a piperidine derivative acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound like acrylonitrile or an acrylate ester. For instance, piperidine can be reacted with acrylonitrile, followed by hydrolysis of the resulting nitrile group to yield the desired propanamide side chain.

Multi-step Total Synthesis Approaches for Complex Derivatives and Analogues

The development of novel therapeutic agents often requires the synthesis of complex derivatives of the this compound scaffold. These multi-step syntheses allow for the introduction of diverse functional groups and heterocyclic systems.

Strategies for Incorporating Heterocyclic Ring Systems (e.g., oxadiazoles, triazoles, pyrimidines, pyrazoles)

The incorporation of various heterocyclic rings into the core structure is a key strategy for modifying the pharmacological properties of the molecule. Specific synthetic routes have been developed for introducing these moieties.

Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from a piperidine-4-carbohydrazide intermediate. This intermediate is typically formed by reacting a piperidine-4-carboxylic acid ester with hydrazine. The carbohydrazide can then be cyclized with various reagents to form the oxadiazole ring. nih.gov

Triazoles: The 1,2,3-triazole ring is commonly formed via the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I), between an azide and a terminal alkyne. researchgate.netfrontiersin.org For example, a piperidine derivative bearing an azide functional group can be reacted with an alkyne-containing propanamide fragment to yield the triazole-linked final product. rsc.orgmdpi.com

Pyrazoles: Pyrazoles are frequently synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com To incorporate a pyrazole, a synthetic sequence might involve preparing a piperidine derivative that contains a hydrazine moiety, which is then reacted with a suitable diketone. jocpr.com

| Heterocycle | Key Reaction Type | Common Precursors |

|---|---|---|

| 1,3,4-Oxadiazole | Cyclization/Condensation | Carbohydrazide, Orthoesters/Carbon Disulfide |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | Azide, Terminal Alkyne |

| Pyrimidine | Condensation/Cyclization | Amidine, 1,3-Dicarbonyl compound |

| Pyrazole | Condensation/Cyclization | Hydrazine, 1,3-Dicarbonyl compound |

Stereoselective Synthetic Pathways and Chiral Induction

Many biologically active molecules exist as specific stereoisomers. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is crucial. The stereochemistry of the piperidine ring can significantly influence the biological activity of its derivatives. google.comgoogle.com

Stereoselective synthesis of the piperidine ring can be achieved through several methods. Asymmetric hydrogenation of prochiral pyridine derivatives using chiral catalysts can yield enantiomerically enriched piperidines. nih.gov Another approach involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are later removed.

Furthermore, multi-component reactions, such as the vinylogous Mannich reaction, have been developed to construct multi-substituted chiral piperidines in a highly stereoselective manner. rsc.org These methods often start from simple, achiral precursors and build the complex, chiral piperidine core in a single, efficient step. nih.gov

Optimization of Reaction Conditions, Reagents, and Solvents

The synthesis of this compound and its derivatives involves a series of chemical transformations where the efficiency and outcome are highly dependent on the careful optimization of reaction conditions, the choice of reagents, and the selection of appropriate solvents. The ultimate goal of this optimization is to maximize the yield and purity of the final product while ensuring the process is efficient and reproducible.

Key parameters that are often fine-tuned include temperature, reaction time, and the molar ratio of reactants. For instance, in amide bond formation, a common step in the synthesis of these derivatives, controlling the temperature is crucial to prevent side reactions or decomposition of thermally sensitive reactants and products. Similarly, the duration of the reaction is optimized to ensure complete conversion of the starting materials without the formation of degradation products.

The selection of reagents is another critical aspect. For the coupling of a carboxylic acid with an amine to form the propanamide moiety, a variety of coupling agents can be employed. Common choices include carbodiimides like dicyclohexylcarbodiimide (DCC) or activators such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in combination with an amine base like diisopropylethylamine (DIPEA) nih.gov. The choice of a specific coupling reagent and base can significantly influence the reaction rate and the suppression of side reactions, such as racemization if chiral centers are present.

Solvents play a multifaceted role in the synthesis, affecting the solubility of reactants, influencing reaction rates, and in some cases, determining the reaction pathway. A range of solvents may be evaluated to find the one that provides the best balance of these factors. For instance, polar aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (ACN) are frequently used for amide coupling reactions nih.gov. The choice between different suitable solvents can also be guided by considerations of green chemistry, aiming to replace more hazardous solvents with more environmentally benign alternatives rsc.org.

The following table summarizes the optimization of various parameters for different synthetic steps that could be involved in the preparation of this compound and its derivatives.

| Reaction Step | Parameter Optimized | Conditions Evaluated | Optimal Condition | Reference |

|---|---|---|---|---|

| Amide Bond Formation | Coupling Reagent | CDI, HBTU/HOBt | HBTU/HOBt/DIPEA | nih.gov |

| Amide Bond Formation | Solvent | CH2Cl2, ACN | Not specified | nih.gov |

| Alkylation of Piperidine | Base | Triethylamine (B128534) | Triethylamine | nih.gov |

| Alkylation of Piperidine | Solvent | Acetonitrile | Acetonitrile | nih.gov |

Considerations for Scalable Synthesis in Academic Research

Scaling up the synthesis of this compound and its derivatives from a laboratory setting to a larger, academic research scale presents a unique set of challenges and considerations. While the fundamental chemical principles remain the same, the practical aspects of handling larger quantities of materials and ensuring consistent results require careful planning and process optimization.

Reaction conditions that are easily managed in a laboratory, such as heating, cooling, and stirring, can become more complex on a larger scale. Heat transfer can be less efficient in larger reaction vessels, potentially leading to localized overheating and side reactions. Efficient stirring is also critical to ensure homogeneity and prevent concentration gradients. The use of continuous flow reactors can be an effective strategy to address some of these challenges, allowing for better control over reaction parameters and improved scalability google.com.

Purification of the final product is another significant hurdle in scalable synthesis. Chromatographic methods that are standard in small-scale synthesis can be cumbersome and expensive for larger quantities. Alternative purification techniques such as crystallization, distillation, or extraction become more important. The choice of solvent for these processes is also critical, with a focus on efficiency, safety, and environmental impact.

Safety is paramount when working with larger quantities of chemicals. A thorough risk assessment must be conducted to identify potential hazards associated with the reagents, intermediates, and final product, as well as the reaction conditions themselves. This includes considering the flammability of solvents, the toxicity of reagents, and the potential for runaway reactions.

The following table outlines key considerations for the scalable synthesis of piperidine derivatives in an academic research context.

| Consideration | Key Aspects | Potential Solutions/Strategies | Reference |

|---|---|---|---|

| Reagent & Solvent Selection | Cost, availability, safety, environmental impact. | Route scouting for cheaper alternatives, use of greener solvents. | rsc.orgresearchgate.net |

| Reaction Conditions | Heat transfer, mixing, reaction time. | Use of appropriate reactor design, exploring continuous flow chemistry. | google.com |

| Work-up & Purification | Efficiency, scalability of the method. | Crystallization, distillation, extraction over chromatography. | |

| Safety | Handling of large quantities, potential for exothermic reactions. | Thorough risk assessment, implementation of appropriate safety protocols. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For 3-(Piperidin-4-yl)propanamide, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its primary amide and secondary amine functionalities, as well as its aliphatic hydrocarbon backbone.

The primary amide group would give rise to several distinct peaks. A pair of bands would be anticipated in the region of 3350-3180 cm⁻¹ due to the symmetric and asymmetric N-H stretching vibrations. The C=O (amide I) stretching vibration would be expected to produce a strong absorption band typically in the range of 1680-1630 cm⁻¹. The N-H bending (amide II) vibration would likely appear around 1650-1580 cm⁻¹.

The piperidine (B6355638) ring contains a secondary amine (N-H) group, which would show a stretching vibration, typically in the 3350-3300 cm⁻¹ region, though it may be masked by the broader amide N-H stretches. The C-N stretching vibrations of both the piperidine ring and the amide group would be expected in the fingerprint region, generally between 1250-1020 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine ring and the propyl chain would be observed in the 3000-2850 cm⁻¹ range.

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350-3180 | Medium-Strong | N-H stretching (primary amide) |

| ~3350-3300 | Medium | N-H stretching (secondary amine) |

| ~2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1680-1630 | Strong | C=O stretching (Amide I) |

| ~1650-1580 | Medium | N-H bending (Amide II) |

| ~1470-1430 | Medium | C-H bending |

| ~1250-1020 | Medium-Weak | C-N stretching |

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystallographic analysis would reveal the exact conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. It would also define the spatial relationship between the piperidine ring and the propanamide substituent. Key parameters that would be determined include the crystal system, space group, and the dimensions of the unit cell. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. The primary amide and the secondary amine of the piperidine ring are both capable of acting as hydrogen bond donors and acceptors, suggesting that a network of hydrogen bonds would likely be a prominent feature of the crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.5 |

| b (Å) | e.g., 8.2 |

| c (Å) | e.g., 12.1 |

| α (°) | 90 |

| β (°) | e.g., 98.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1025 |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods used for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound and to separate it from any impurities. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By running a sample of this compound through an HPLC system and monitoring the eluent with a suitable detector (e.g., UV or mass spectrometer), a chromatogram is produced. The purity of the sample can be determined by the relative area of the peak corresponding to the compound of interest.

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and more cost-effective chromatographic technique often used to monitor the progress of a chemical reaction, to identify compounds in a mixture, and as a preliminary step for developing preparative separation methods. For this compound, a polar stationary phase like silica (B1680970) gel would typically be used. A suitable mobile phase, likely a mixture of a polar organic solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent peak tailing, would be chosen to achieve good separation. The position of the compound on the TLC plate is identified by its retention factor (Rf) value and can be visualized using a suitable staining agent (e.g., ninhydrin (B49086) for the amine groups) or under UV light if the compound is UV-active. A patent document mentions the use of preparative thin-layer chromatography with a mobile phase of 7% methanol and 1% ammonia in dichloromethane for the purification of a related compound, suggesting a similar system could be effective for this compound. google.com

Table 3: Hypothetical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase | Detection |

| HPLC | C18-silica gel | Water/Acetonitrile with 0.1% Formic Acid | UV (e.g., 210 nm), MS |

| TLC | Silica gel | Dichloromethane/Methanol/Ammonia (e.g., 90:9:1) | Ninhydrin stain, Iodine vapor |

Chemical Transformations and Functional Group Interconversions of the Piperidine Propanamide Core

The 3-(piperidin-4-yl)propanamide scaffold serves as a versatile template for chemical modification, allowing for systematic exploration of structure-activity relationships in medicinal chemistry. The core structure presents three primary sites for chemical alteration: the piperidine (B6355638) nitrogen, the amide nitrogen, and the piperidine ring itself. Strategic modifications at these positions can profoundly influence the molecule's physicochemical properties, conformation, and interactions with biological targets.

Structure Activity Relationship Sar Studies of 3 Piperidin 4 Yl Propanamide Analogues

Impact of Substitutions on Piperidine (B6355638) Ring Stereo- and Regiochemistry on Biological Interactions

Substitutions on the piperidine ring of 3-(piperidin-4-yl)propanamide analogues have a profound effect on their biological activity, with both the position (regiochemistry) and spatial orientation (stereochemistry) of the substituent playing critical roles.

The stereochemistry of substituents on the piperidine ring is a crucial determinant of biological activity. In a study of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, which are analogues of fentanyl, the four possible stereoisomers exhibited markedly different affinities and activities at opioid receptors. researchgate.net For instance, the (2S,3R,4S) and (2R,3S,4R) isomers displayed the highest affinity for the µ-opioid receptor. researchgate.net This highlights that specific stereochemical configurations are necessary for optimal interaction with the receptor's binding pocket. Similarly, in a series of piperidinol analogues with anti-tuberculosis activity, the stereochemistry at the central secondary hydroxyl group significantly influenced the minimum inhibitory concentrations (MICs). nih.gov

The position of substituents on the piperidine ring also dictates the interaction with biological targets. For example, in a series of 2-(3-fluoro-4-methylsulfonaminophenyl) propanamides investigated as TRPV1 antagonists, the introduction of a methyl group at the 4-position of the piperidine ring led to a potent antagonist. nih.gov This suggests that the 4-position of the piperidine ring is a key site for modification to enhance biological activity. A structural analysis indicated that the additional 4-methylpiperidine (B120128) moiety provided a new hydrophobic interaction with the receptor, which could explain the enhanced potency. nih.gov

The table below summarizes the impact of piperidine ring substitutions on the biological activity of selected this compound analogues.

| Compound/Analogue Class | Substitution Position | Stereochemistry | Impact on Biological Activity |

| cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides | 3-position (methyl) | (2S,3R,4S) and (2R,3S,4R) | Highest affinity for µ-opioid receptor researchgate.net |

| Piperidinol analogues | Central secondary hydroxyl group | R and S configurations | Significant influence on anti-tuberculosis activity (MICs) nih.gov |

| 2-(3-Fluoro-4-methylsulfonaminophenyl) propanamides | 4-position (methyl) | Not specified | Potent TRPV1 antagonism nih.gov |

Influence of N-Substituents on the Amide Moiety on Molecular Recognition Profiles

Modifications to the N-substituents of the amide moiety in this compound analogues significantly alter their molecular recognition profiles, influencing both potency and selectivity for their biological targets. The nature of the substituent, whether it be alkyl, aryl, or a more complex group, can dictate the types of interactions (e.g., hydrophobic, hydrogen bonding, electrostatic) the molecule can form with a receptor.

In the context of opioid receptor agonists, the N-phenyl group on the propanamide side chain is a critical feature for high affinity. For fentanyl and its analogues, the N-phenylpropanamide moiety is essential for its potent analgesic activity. The electronic and steric properties of this aryl group can be fine-tuned to modulate receptor binding. For instance, substitution on the phenyl ring can either enhance or decrease activity depending on the nature and position of the substituent.

Furthermore, the introduction of different N-aryl and N-alkyl groups can lead to compounds with diverse pharmacological profiles. For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share the propanamide substructure, were synthesized and showed a wide spectrum of antiproliferative activity against various cancer cell lines. researchgate.net This suggests that the N-substituent can be varied to target different biological systems.

The following table illustrates the influence of N-substituents on the biological activity of piperidine-based propanamide and related amide analogues.

| Analogue Class | N-Substituent | Resulting Biological Activity Profile |

| Fentanyl Analogues | N-phenylpropanamide | Potent µ-opioid receptor agonism |

| Piperidine-based MenA Inhibitors | Amide replacement of piperidine | Loss of inhibitory activity nih.gov |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Various N-alkyl groups | Broad-spectrum antiproliferative activity researchgate.net |

Modulation of the Propanamide Chain Length and Branching

The length and branching of the propanamide chain in this compound analogues are critical parameters that can be modulated to optimize biological activity. This linker region plays a crucial role in positioning the key pharmacophoric elements for effective interaction with the target receptor or enzyme.

While specific studies extensively detailing the modulation of the propanamide chain for the parent compound are limited, research on related structures provides valuable insights. For instance, in a series of piperidine propionamide (B166681) derivatives designed as sigma-1 receptor antagonists and mu opioid receptor agonists, the propionamide scaffold was fundamental to their dual activity. ijddd.com The three-carbon chain appears to provide an optimal distance and flexibility for the terminal N-aryl group to engage with its binding pocket.

Lengthening or shortening the alkyl chain can significantly impact potency. For example, in a series of 3-phenoxypropyl piperidine analogues acting as ORL1 (NOP) receptor agonists, the three-carbon (propyl) linker was found to be optimal. mdpi.com This suggests that a specific chain length is required to bridge the piperidine core and the terminal phenoxy group effectively within the receptor's binding site.

Branching on the propanamide chain can also influence activity by introducing steric hindrance or creating new chiral centers, which can lead to stereospecific interactions. While not directly on a propanamide, a study on piperidine-3-carboxylic acid esters, which can be considered analogues where the amide is replaced by an ester, showed that the nature of the alkyl group (in this case, an n-propyl group) was a key determinant of potency at the dopamine (B1211576) transporter. nih.gov

The table below provides examples of how modifications to the linker between the piperidine ring and a terminal group can affect biological activity in related systems.

| Analogue Class | Linker Modification | Impact on Biological Activity |

| Piperidine propionamide derivatives | Propionamide scaffold | Essential for dual sigma-1 antagonism and mu-opioid agonism ijddd.com |

| 3-Phenoxypropyl piperidine analogues | Three-carbon (propyl) chain | Optimal for ORL1 receptor agonism mdpi.com |

| Piperidine-3-carboxylic acid esters | n-Propyl ester | High potency at the dopamine transporter nih.gov |

Peripheral Modifications and their Conformational Implications

The introduction of substituents on an N-aryl ring of the propanamide moiety, for example, can restrict the rotation of the phenyl group, leading to a more defined conformation. This can be advantageous if the adopted conformation is the one required for optimal receptor binding. In a series of diaryl amino piperidine delta opioid agonists, the replacement of a phenol (B47542) group with a primary amide led to enhanced activity and selectivity, which is likely due to a combination of altered electronic properties and conformational preferences. nih.gov

Bioisosteric replacement is a common strategy for peripheral modification. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving pharmacokinetic or pharmacodynamic properties. For instance, replacing a metabolically labile ester group with a more stable oxadiazole in cocaine analogues based on a piperidine scaffold resulted in compounds with a longer duration of action. nih.gov This highlights how peripheral modifications can impact not just binding affinity but also the metabolic stability of a compound.

The conformational flexibility of the entire molecule is also a key consideration. A more rigid analogue may have higher affinity for its target if it is pre-organized in the correct binding conformation, as this reduces the entropic penalty of binding. However, some degree of flexibility is often required for the molecule to adapt to the binding site.

| Modification Strategy | Example | Conformational and Biological Implication |

| Substitution on N-aryl ring | Primary amide replacing phenol in diaryl amino piperidines | Enhanced activity and selectivity, likely due to altered conformation and electronic properties nih.gov |

| Bioisosteric replacement | Oxadiazole replacing ester in piperidine-based cocaine analogues | Increased duration of action due to improved metabolic stability nih.gov |

Pharmacophore Identification and Lead Optimization Strategies for Specific Binding Sites

The identification of the key pharmacophoric features of this compound analogues is fundamental for designing more potent and selective ligands. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For many piperidine-based compounds, the pharmacophore typically includes a basic nitrogen atom, a hydrophobic region, and often hydrogen bond donors or acceptors.

Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful tools for pharmacophore identification and lead optimization. researchgate.netnih.gov These methods can generate models that correlate the structural features of a series of compounds with their biological activities. For instance, a 3D-QSAR study on piperidinyl amides and ureas as CCR5 antagonists revealed the importance of specific steric and electrostatic fields for receptor binding. researchgate.net Such models provide a roadmap for designing new analogues with improved properties.

Structure-based drug design (SBDD) is another key strategy for lead optimization, particularly when the three-dimensional structure of the biological target is known. nih.gov By visualizing how a ligand binds to its target, researchers can rationally design modifications to improve the fit and interactions. For example, in the design of renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold, a rational SBDD approach led to a 65,000-fold increase in potency by optimizing interactions with the S1/S3 binding pockets. researchgate.netnih.gov

Lead optimization strategies for this compound analogues often involve an iterative process of design, synthesis, and biological testing. patsnap.com Key strategies include:

Scaffold Hopping: Replacing the piperidine core with other heterocyclic systems to explore new chemical space and potentially improve properties.

Fragment-Based Growing: Starting with a small fragment that binds to the target and systematically adding functional groups to increase affinity and selectivity.

Privileged Structure-Based Design: Utilizing the piperidine scaffold, which is a "privileged structure" found in many biologically active compounds, as a template for designing new ligands for various targets.

The table below outlines common lead optimization strategies and their application in the context of piperidine-containing compounds.

| Strategy | Description | Example Application |

| 3D-QSAR | Correlates 3D structural features with biological activity to guide design. | Development of CCR5 antagonists based on piperidinyl amides. researchgate.netnih.gov |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the target to rationally design ligands. | Optimization of N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors. researchgate.netnih.gov |

| Bioisosteric Replacement | Swapping functional groups to improve PK/PD properties. | Enhancing metabolic stability of piperidine-based compounds. nih.gov |

Computational Chemistry and Theoretical Modeling of Piperidine Propanamide Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics. aps.org

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. nih.govrsc.org For a piperidine-propanamide system, DFT calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are employed to perform geometry optimization. This process finds the lowest energy arrangement of atoms, providing the most stable three-dimensional structure of the molecule. researchgate.netmdpi.com

From the optimized geometry, various electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and stability. nih.gov Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule might interact with other molecules, including biological targets.

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict NMR spectra, aiding in the assignment of experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. conicet.gov.ar When combined with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), this method can provide theoretical ¹H and ¹³C chemical shifts that correlate well with experimental data. researchgate.netresearchgate.net

For accurate predictions, it is often necessary to include a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), to simulate the effects of the solvent environment on the molecule's conformation and electronic distribution. researchgate.net By comparing the calculated chemical shifts for potential isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned. rsc.org

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (Amide) | 175.2 | 174.8 | -0.4 |

| CH (Piperidine C4) | 38.5 | 39.1 | +0.6 |

| CH₂ (Piperidine C3, C5) | 32.8 | 32.5 | -0.3 |

| CH₂ (Piperidine C2, C6) | 44.1 | 44.9 | +0.8 |

| CH₂ (Propanamide α) | 36.4 | 36.0 | -0.4 |

| CH₂ (Propanamide β) | 31.0 | 31.7 | +0.7 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods provide static pictures of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.commdpi.com MD simulations model a molecule as a collection of atoms interacting through a classical mechanical force field (e.g., AMBER, CHARMM), calculating the forces on each atom and tracking their movements over time by solving Newton's equations of motion. nih.gov

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the different shapes (conformers) the molecule can adopt, the energy barriers between these conformers, and how frequently transitions occur. Key analyses include monitoring the puckering of the piperidine (B6355638) ring and the rotation of the propanamide side chain. The results are often analyzed by calculating the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuations (RMSF) to identify flexible regions of the molecule. frontiersin.org These simulations provide crucial information on the molecule's flexibility, which is often essential for its ability to bind to a biological target. pku.edu.cn

| Parameter/Analysis | Description | Example Application |

|---|---|---|

| Force Field | Set of equations and parameters describing the potential energy of the system. | AMBER or CHARMM for organic molecules. |

| Simulation Time | Duration of the simulation, typically nanoseconds (ns) to microseconds (µs). | 100 ns simulation to observe major conformational changes. |

| Solvent Model | Explicit representation of solvent molecules (e.g., water). | TIP3P water model to simulate an aqueous environment. |

| RMSD Analysis | Root Mean Square Deviation; measures the average deviation of the structure from a reference frame. frontiersin.org | Assess if the molecule reaches a stable conformational state. |

| RMSF Analysis | Root Mean Square Fluctuation; measures the fluctuation of each atom from its average position. frontiersin.org | Identify which parts of the molecule are most flexible. |

| Dihedral Angle Analysis | Monitoring key torsional angles over time. | Characterize the chair/boat/twist-boat conformations of the piperidine ring. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is central to drug discovery for predicting how a potential drug might interact with its biological target.

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each "pose" based on its energetic favorability. mdpi.com These scoring functions estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. mdpi.comnih.gov The resulting poses provide detailed three-dimensional models of the ligand-receptor complex, showing the specific interactions that stabilize the binding. pku.edu.cn For this compound, docking could be used to screen its potential against a variety of protein targets, predicting which ones it is most likely to bind to and in what orientation. mdpi.com

| Binding Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1 | -8.5 | Asp112, Tyr115 | Hydrogen bond, π-cation |

| 2 | -8.2 | Trp301, Phe304 | Hydrogen bond, hydrophobic |

| 3 | -7.9 | Asp112, Val198 | Salt bridge, hydrophobic |

The results from molecular docking are further analyzed to create an interaction map, which details the specific contacts between the ligand and the protein's binding pocket. This analysis identifies "hotspot" residues—amino acids that contribute disproportionately to the binding energy. core.ac.uknih.gov Identifying these hotspots is crucial for understanding the mechanism of binding and for designing more potent and selective molecules. nih.gov

Interactions typically mapped include hydrogen bonds (e.g., between the amide group of the ligand and polar residues), hydrophobic interactions (between nonpolar parts of the ligand and hydrophobic residues), and electrostatic or ionic interactions (between charged groups). For piperidine-containing compounds, π-cation interactions between the charged piperidine nitrogen and aromatic residues like Tyrosine or Tryptophan can also be significant. researchgate.net This detailed mapping provides a rational basis for modifying the ligand's structure to improve its binding affinity and efficacy. nih.gov

| Ligand Moiety | Potential Interacting Residue | Interaction Type | Importance |

|---|---|---|---|

| Amide N-H | Aspartic Acid (Asp) | Hydrogen Bond Donor | Anchors the propanamide side chain. |

| Amide C=O | Serine (Ser) | Hydrogen Bond Acceptor | Provides specificity and stability. |

| Piperidine N-H | Glutamic Acid (Glu) | Ionic Interaction / Salt Bridge | Strong, long-range electrostatic attraction. |

| Piperidine Ring | Leucine (Leu), Valine (Val) | Hydrophobic Interaction | Contributes to overall binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine-Propanamide Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For piperidine-propanamide systems, QSAR is instrumental in understanding how modifications to the molecular structure influence their therapeutic effects, thereby guiding the design of more potent and selective molecules. These models are developed by correlating variations in the physicochemical properties of the compounds, represented by molecular descriptors, with their measured biological activities. acs.org

2D-QSAR and 3D-QSAR (e.g., CoMFA) Approaches

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches, depending on the nature of the descriptors used.

2D-QSAR: This approach utilizes descriptors derived from the 2D representation of a molecule, such as topological, constitutional, and electronic properties. tandfonline.comnih.gov For instance, a study on the toxicity of 33 piperidine derivatives against Aedes aegypti developed 2D-QSAR models using topological descriptors calculated with PaDEL software. tandfonline.comnih.gov Methods like Multiple Linear Regression (MLR) are commonly employed to build the model due to their straightforward interpretability. tandfonline.com The robustness of these models is evaluated through internal and external validation, with determination coefficients (r²) often exceeding 0.80 for predictive models. tandfonline.comnih.gov

3D-QSAR: This method considers the 3D conformation of the molecules and the spatial distribution of their properties. tandfonline.com Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.govmdpi.com In a study comparing QSAR approaches for novel piperidine and piperazine derivatives as acetylcholinesterase inhibitors, the CoMFA model demonstrated superior predictive power over the 2D-QSAR model. nih.gov The CoMFA model yielded a training set r² of 0.947 and a test set r² of 0.816, indicating a strong correlation and predictive ability. nih.gov

The output of a 3D-QSAR study, such as CoMFA, is often visualized as contour maps. mdpi.com These maps highlight regions around the aligned molecules where specific properties are favorable or unfavorable for biological activity. For example, color-coded polyhedrons can indicate where bulky groups (steric fields) or electronegative substituents (electrostatic fields) would enhance or diminish activity, providing direct insights for structural modification. mdpi.comresearchgate.net

Table 1: Comparison of Statistical Parameters for 2D-QSAR and 3D-QSAR Models for Piperidine Derivatives

| Model Type | Study Focus | Method | r² (Training Set) | q² (Cross-validation) | r² (Test Set) | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | Acetylcholinesterase Inhibitors | SW-MLR | 0.825 | > 0.5 | 0.778 | nih.gov |

| 3D-QSAR | Acetylcholinesterase Inhibitors | CoMFA | 0.947 | > 0.5 | 0.816 | nih.gov |

| 2D/3D-QSAR | Akt1 Inhibitors | GA-MLR | 0.742 - 0.832 | 0.684 - 0.796 | Not Specified | nih.gov |

| 3D-QSAR | FAAH Inhibitors | CoMSIA | Not Specified | 0.734 | 0.966 | mdpi.com |

Prediction of Molecular Descriptors for Biological Activity

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. acs.org For piperidine-based systems, a wide range of descriptors can be calculated to capture the structural features relevant to their biological function. The process often involves calculating a large pool of descriptors and then using statistical methods, such as genetic algorithms (GA), to select the most relevant ones for building the regression model. nih.govtandfonline.com

Molecular descriptors can be classified into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrophilicity index (ω). mdpi.com

Steric/Topological Descriptors: These describe the size, shape, and branching of the molecule. Examples include Molar Refractivity (MR), molecular weight, and various topological indices. mdpi.com

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is the most common descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments.

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors are crucial for describing interactions with biological targets.

Surface Property Descriptors: The Topological Polar Surface Area (PSA) is a key descriptor that correlates well with passive molecular transport through membranes. mdpi.com

In a QSAR study on piperazine derivatives as mTORC1 inhibitors, descriptors such as LUMO energy, electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and PSA were found to be significantly correlated with inhibitory activity. mdpi.com

Table 2: Examples of Molecular Descriptors Used in Piperidine QSAR Studies

| Descriptor Category | Descriptor Name | Abbreviation | Significance |

|---|---|---|---|

| Electronic | Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to electron-accepting ability and reactivity. mdpi.com |

| Electronic | Electrophilicity Index | ω | Measures the ability of a molecule to accept electrons. mdpi.com |

| Steric | Molar Refractivity | MR | Relates to molecular volume and polarizability. mdpi.com |

| Hydrophobicity | Aqueous Solubility | Log S | Indicates the solubility of the compound in water. mdpi.com |

| Surface Property | Topological Polar Surface Area | PSA | Correlates with drug absorption and membrane penetration. mdpi.com |

| Electronic | Dipole Moment | - | Quantifies the overall polarity of the molecule. nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Compound Design

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. This early-stage assessment is crucial in drug design to identify candidates with favorable drug-like properties and to flag potential liabilities, reducing the likelihood of late-stage failures. Various online servers and software, such as SwissADME, ADMETlab, and pkCSM, are utilized for these predictions. mdpi.com

Absorption: This property is primarily related to a compound's ability to permeate biological membranes. Key predicted parameters include:

Intestinal Absorption (Human): Predicts the percentage of the compound absorbed through the human gut.

Caco-2 Permeability: An in vitro model for human intestinal absorption. High permeability values (e.g., Papp > 8 x 10⁻⁶ cm/s) suggest good absorption. frontiersin.org

P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. Models predict whether a compound is a substrate or inhibitor of P-gp. mdpi.comfrontiersin.org

Distribution: This describes how a compound spreads throughout the body. Important predicted properties include:

Volume of Distribution (VDss): Indicates the extent of a drug's distribution in body tissues versus plasma. Low values (e.g., logVDss < -0.15) suggest the drug is primarily confined to the blood, while high values (logVDss > 0.45) indicate extensive tissue distribution. frontiersin.org

Blood-Brain Barrier (BBB) Permeability: Expressed as logBB, this value predicts the compound's ability to cross into the central nervous system. Compounds with logBB > 0.3 are considered to cross the BBB easily, while those with logBB < -1.0 are thought to have difficulty. mdpi.comfrontiersin.org

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its free concentration and availability to act on its target.

Metabolism: This refers to the chemical modification of the compound by the body, primarily by the cytochrome P450 (CYP) family of enzymes in the liver. In silico models can predict:

CYP Substrates/Inhibitors: Whether a compound is likely to be metabolized by or inhibit major CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C9). mdpi.comfrontiersin.org Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: This relates to the removal of the compound and its metabolites from the body. While direct prediction is complex, properties like aqueous solubility (Log S) and molecular weight can provide an indication of the likely route of elimination (renal or hepatic).

Table 3: Key In Silico ADME Properties and Favorable Ranges for Drug Candidates

| ADME Parameter | Property Predicted | Favorable Outcome/Interpretation | Reference |

|---|---|---|---|

| Absorption | Caco-2 Permeability | Papp > 8 x 10⁻⁶ cm/s (High Permeability) | frontiersin.org |

| Absorption | P-glycoprotein (P-gp) | Not a substrate | mdpi.comfrontiersin.org |

| Distribution | Blood-Brain Barrier | logBB < -1.0 (for peripherally acting drugs) | mdpi.comfrontiersin.org |

| Distribution | Volume of Distribution | logVDss between -0.15 and 0.45 (Moderate Distribution) | frontiersin.org |

| Metabolism | CYP450 Inhibition | Non-inhibitor of major isoforms (e.g., 2D6, 3A4) | mdpi.com |

| Physicochemical | Lipophilicity | AlogP98 ≤ 5 (Good lipophilicity) | frontiersin.org |

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The 3-(Piperidin-4-yl)propanamide framework is a key starting material in the synthesis of various heterocyclic compounds. bohrium.comresearchgate.net Heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in natural products and their wide range of pharmacological activities. bohrium.com The piperidine (B6355638) nitrogen and the amide functionality of this compound and its derivatives can be strategically utilized to construct new ring systems.

One notable application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. bohrium.comresearchgate.net In a multi-step synthetic sequence, a derivative of this compound can be used to generate N-(substituted)-2-[[5-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-1,3,4-oxadiazol-2-yl]thio]-propanamide compounds. bohrium.com This synthesis highlights the role of the piperidine scaffold as a core structure onto which the oxadiazole ring system is appended. The resulting hybrid molecules, which combine the piperidinyl-propanamide moiety with the 1,3,4-oxadiazole ring, have been investigated for their potential as anticancer agents. bohrium.comresearchgate.net

The synthesis of these complex heterocyclic systems underscores the utility of this compound as a foundational element. The ability to functionalize the piperidine ring and the propanamide side chain allows for the systematic construction of diverse heterocyclic architectures, which is a crucial aspect of modern drug discovery.

| Precursor Scaffold | Resulting Heterocyclic System | Potential Application | Reference |

| Piperidine-4-carboxylic acid ethyl ester | 1,3,4-Oxadiazole | Anticancer | researchgate.net |

| 2,6-diaryl-3-methyl-4-piperidones | Thiosemicarbazone derivatives | Antimicrobial | biomedpharmajournal.org |

Scaffold for Design of Novel Amide Derivatives and Conjugates

The inherent structure of this compound makes it an ideal scaffold for the design and synthesis of novel amide derivatives and conjugates. researchgate.netnih.gov The secondary amine of the piperidine ring and the primary amide of the propanamide chain provide convenient handles for derivatization through various chemical reactions, most notably acylation and alkylation. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and to optimize its pharmacological properties.

In one such application, the piperidine framework was used to synthesize a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives. researchgate.net This work demonstrates how the N-terminal of the piperidine can be functionalized to introduce an amide moiety, leading to compounds with potential antiproliferative activity. researchgate.net The synthesis of these derivatives showcases the modularity of the this compound scaffold, where different substituted phenyl groups can be readily introduced to fine-tune the biological activity of the final compounds. researchgate.net

Furthermore, the 1-(piperidin-4-yl) substructure is a key component in the synthesis of novel inhibitors of the NLRP3 inflammasome. nih.gov In this context, the piperidine ring is coupled with various carboxylic acids to form new amide bonds, resulting in a series of modulated benzo[d]imidazole-2-one derivatives. nih.gov The ability to create a library of such derivatives by varying the carboxylic acid coupling partner is a testament to the versatility of the piperidine scaffold in generating chemical diversity for drug discovery programs. nih.gov

| Scaffold | Type of Derivative/Conjugate | Synthetic Strategy | Potential Application |

| 4-[3-(piperidin-4-yl)propyl]piperidine | (substituted phenyl) methanone derivatives | N-acylation | Anticancer |

| 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one | Benzo[d]imidazole-2-one derivatives | Amide coupling | NLRP3 inflammasome inhibition |

Applications in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. frontiersin.orgnih.govnih.gov This method involves screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is then optimized and elaborated into a more potent, drug-like molecule. nih.gov

Due to its structural characteristics, this compound is a prime candidate for inclusion in fragment libraries. It possesses key features that are desirable in a fragment, including a low molecular weight, a three-dimensional shape conferred by the piperidine ring, and the presence of hydrogen bond donors and acceptors in the amide group. whiterose.ac.uk The piperidine ring provides a rigid scaffold that can be a starting point for exploring chemical space in three dimensions, a current area of focus in FBDD. whiterose.ac.ukchemrxiv.org

The modular nature of this compound, with its distinct piperidine and propanamide components, allows for straightforward strategies for fragment elaboration. The piperidine nitrogen can be functionalized to "grow" the fragment into unoccupied pockets of a protein's binding site, while the amide portion can be modified to optimize interactions with the target. This aligns with the core principles of FBDD, where the initial fragment hit serves as a foundation for the rational design of more potent and selective ligands. nih.gov While specific examples of the use of this compound in published FBDD campaigns are not yet widespread, its chemical properties make it a highly attractive fragment for future screening efforts against a variety of biological targets.

Use in Rational Design of Multi-component Molecular Architectures

The rational design of multi-component molecular architectures involves the deliberate and strategic assembly of different chemical moieties to create a final molecule with desired properties. This compound is an excellent building block for such endeavors due to its well-defined and modifiable structure.

The synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety is a clear example of this rational design approach. bohrium.comresearchgate.net Here, three distinct components—the piperidine ring, the propanamide linker, and the 1,3,4-oxadiazole ring—are brought together in a planned sequence to create a novel molecular architecture. bohrium.comresearchgate.net The goal of this design was to create molecules with enhanced biological activity, in this case, anticancer properties. bohrium.comresearchgate.net

Similarly, the development of novel antileukemic agents based on the 4-(3-(piperidin-4-yl)propyl)piperidine framework illustrates the rational combination of building blocks. researchgate.net In this work, various substituted phenyl carboxamide moieties were appended to the core structure to systematically probe the effects of these modifications on the compounds' antiproliferative activity. researchgate.net This approach allows for the construction of complex molecules from simpler, well-understood components, facilitating the optimization of their therapeutic potential. The versatility of this compound as a central scaffold in these multi-component syntheses highlights its importance in the construction of new chemical entities with tailored biological functions.

Molecular Interactions with Biological Macromolecules: Mechanistic Insights

Enzyme Inhibition Studies and Mechanism of Action

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, known for its role in directing compounds to the active sites of various enzymes. The following sections detail the potential inhibitory activities of 3-(Piperidin-4-yl)propanamide against several key enzymes based on studies of its analogs.

Urease Enzyme Inhibition and Binding Mode Analysis

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Piperidine derivatives have emerged as a notable class of urease inhibitors. nih.govsemanticscholar.org

Research has shown that various N-substituted piperidines exhibit significant urease inhibitory activity, with IC50 values ranging from 31.97 to 254 microM. nih.gov The inhibitory potential is influenced by the nature of the substituents on the piperidine nitrogen, including their size and electronic effects (electron-donating or -withdrawing). nih.gov For this compound, the unsubstituted nitrogen of the piperidine ring is a key feature.

The mechanism of urease inhibition often involves the interaction of the inhibitor with the dinickel center in the enzyme's active site. nih.govresearchgate.net Inhibitors can be classified as active-site directed or mechanism-based. nih.govresearchgate.net Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can act as chelating agents for the nickel ions. nih.govresearchgate.net In the case of this compound, the nitrogen atom of the piperidine ring and the oxygen and nitrogen atoms of the propanamide group could potentially coordinate with the nickel ions.

Molecular docking studies on related piperazine derivatives have shown that these compounds can form favorable interactions within the urease active site, with binding energies indicating strong affinity. frontiersin.org The lack of bulky substituents is often considered advantageous, as it allows for easier entry into the substrate-binding pocket and avoids steric hindrance with surrounding amino acid residues. nih.govresearchgate.net

Table 1: Urease Inhibitory Activity of Selected Piperidine and Related Derivatives

| Compound Class | Specific Derivative(s) | IC50 (µM) | Reference |

|---|---|---|---|

| N-Substituted Piperidines | Various derivatives | 31.97 - 254 | nih.gov |

| Pyridylpiperazine Derivatives | Compound 5b | 2.0 ± 0.73 | frontiersin.orgnih.gov |

| Pyridylpiperazine Derivatives | Compound 7e | 2.24 ± 1.63 | frontiersin.orgnih.gov |

| Piperazine (precursor) | Piperazine | 3.90 ± 1.91 | frontiersin.orgnih.gov |

| Standard Inhibitor | Thiourea | 23.2 ± 11.0 | frontiersin.orgnih.gov |

Acetylcholinesterase (AChE) Enzyme Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govebi.ac.ukresearchgate.net The piperidine moiety is a core component of several potent AChE inhibitors, including the well-known drug Donepezil. researchgate.netrsc.org

Studies on various 1-benzylpiperidine derivatives have demonstrated potent anti-AChE activity. ebi.ac.uknih.gov For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) has an IC50 value of 5.7 nM and shows high selectivity for AChE over butyrylcholinesterase (BuChE). ebi.ac.ukresearchgate.net The basic nitrogen of the piperidine ring is crucial for activity, as its modification can lead to a significant loss of potency. nih.gov

The propanamide linker in this compound is structurally related to linkers found in other AChE inhibitors. For example, a series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives showed potent and selective AChE inhibition, with the most active compound having an IC50 of 6.8 nM. nih.gov Benzamide derivatives containing a piperidine core have also been identified as powerful AChE inhibitors, with one ortho-fluoro substituted compound exhibiting an IC50 of 13 ± 2.1 nM, which is superior to Donepezil in that specific study. nih.gov

The binding of these inhibitors typically involves interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov The piperidine ring often interacts with the anionic site of the CAS. nih.gov Molecular docking studies have shown that the carbonyl group of related benzamide derivatives can form significant hydrogen bonds with key residues like tyrosine 121 in the AChE active site. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives

| Compound | IC50 | Selectivity (AChE vs. BuChE) | Reference |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (Compound 21) | 0.56 nM | 18,000-fold | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | 5.7 nM | 1,250-fold | ebi.ac.ukresearchgate.net |

| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one (Compound 6d) | 6.8 nM | Not specified | nih.gov |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) | 13 ± 2.1 nM | Not specified | nih.gov |

| N-benzyl-piperidine derivative (Compound 4a) | 2.08 ± 0.16 µM | ~3.5-fold (vs BuChE IC50 of 7.41 µM) | nih.gov |

| 1-Benzylpiperidine derivative (Compound 19) | 5.10 ± 0.24 µM | Moderate BuChE inhibition (IC50 = 26.78 µM) | mdpi.com |

Cyclooxygenase-2 (COX-2) Enzyme Interactions

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov COX-2 is the inducible isoform of the enzyme and is a primary target for anti-inflammatory drugs. nih.govnih.govmdpi.com

While direct studies on this compound are not available, molecular docking studies of related compounds containing a piperidine ring, such as piperine, have elucidated potential interactions with COX enzymes. Piperine has been shown to dock effectively into the binding sites of both COX-1 and COX-2, with strong binding affinities (-9.06 kcal/mol for COX-1 and -8.77 kcal/mol for COX-2). jbiochemtech.com Another docking study showed piperine having a binding energy of -10.23 kcal/mol for COX-2, forming a key hydrogen bond with VAL228 and several hydrophobic interactions. sbmu.ac.ir

Similarly, other compounds from Piper longum, which share structural similarities, have shown optimal binding energies for COX-2, ranging from -9.4 to -10 Kcal/mol. nih.govsemanticscholar.org These interactions are typically stabilized by hydrogen bonds and hydrophobic interactions with residues in the enzyme's active site. jbiochemtech.com For instance, docking studies of asarinine, another piperidine-containing natural product, showed hydrogen bond interactions with ASN-375, ARG-376, and VAL-538 of COX-2. nih.gov The propanamide moiety of this compound could potentially engage in similar hydrogen bonding within the COX-2 active site.

Table 3: Molecular Docking Binding Energies of Piperine and Related Compounds with COX-2

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (if specified) | Reference |

|---|---|---|---|

| Piperine | -8.77 | Not specified | jbiochemtech.com |

| Piperine | -10.23 | VAL228, ILE377, PHE381, TRP387 | sbmu.ac.irresearchgate.net |

| Asarinine | -10 | ASN-375, ARG-376, VAL-538 | nih.govsemanticscholar.org |

| Sesamine | -10 | VAL-228, ASN-537 | nih.govsemanticscholar.org |

| Fargesin | -9.5 | ARG-376, VAL-538 | nih.govsemanticscholar.org |

| Piperlonguminine | -9.4 | VAL-228, ARG-376, ASN-537 | nih.govsemanticscholar.org |

Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing Protein 3 (NLRP3) Inflammasome Modulation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering inflammatory responses. nih.govmdpi.com Its dysregulation is implicated in various inflammatory diseases. nih.govnih.gov

Compounds containing the piperidine scaffold have been investigated as NLRP3 inhibitors. For example, piperlongumine, a natural product containing a piperidine ring, has been identified as an NLRP3 inhibitor that suppresses inflammasome activation in both human and mouse cells. nih.gov It was found to block the interaction between NEK7 and NLRP3, which is a critical step in inflammasome assembly. nih.gov

Furthermore, chemical modulation of a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has led to the discovery of novel NLRP3 inhibitors. nih.gov These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of the inflammatory cytokine IL-1β. nih.gov The flexibility and conformation of the piperidine ring and its linkers were found to be important for activity. nih.gov For instance, opening the piperidine ring to increase flexibility resulted in a partial loss of activity, suggesting that the constrained conformation of the ring is beneficial for interaction with the target. nih.gov

Piperine has also been shown to suppress NLRP3 inflammasome activity by targeting the MAPK/NF-κB signaling axis, which is involved in the primary signaling or "priming" step of inflammasome activation. nih.gov Molecular docking studies suggested that piperine acts as a competitive inhibitor of JNK-1 and IKK-β proteins, which are upstream of NF-κB. nih.gov These findings suggest that the piperidine moiety within this compound could contribute to the modulation of the NLRP3 inflammasome.

Receptor Binding and Modulation Mechanisms

Beyond enzymes, the piperidine ring is a common feature in ligands that target G-protein coupled receptors (GPCRs), influencing their structure and function to elicit specific signaling outcomes.

Cannabinoid Receptor 1 (CB1) Interactions and Ligand-Receptor Selectivity

The Cannabinoid Receptor 1 (CB1) is a GPCR that is highly expressed in the central nervous system and is a key component of the endocannabinoid system. nih.gov It is a therapeutic target for various conditions, and the development of selective CB1 ligands is an active area of research.

The piperidine ring is a key structural element in a well-known class of CB1 receptor antagonists/inverse agonists, exemplified by Rimonabant and its analogs. jbclinpharm.org These compounds typically feature an arylpyrazole core with a carboxamide substituent at the C3 position, which is often an N-piperidinyl amide. jbclinpharm.org The N,N-Piperidinyl analog of certain pyrazole carboxamides was found to result in better selectivity for the CB1 receptor. jbclinpharm.org

Computational studies have highlighted the importance of the carboxamide group and the piperidine ring for interaction with the CB1 receptor. jbclinpharm.org The oxygen of the carboxamide and the nitrogen of the piperidine ring are thought to be important for electrostatic interactions. jbclinpharm.org The piperidine nitrogen of a related allosteric modulator, ORG27569, has been suggested to form a hydrogen bond with the key residue K192 in the receptor. nih.gov However, modifications to the linker between the core and the piperidine ring can significantly affect affinity. For instance, inserting an ethylene group between the piperidinyl group and the carboxamide nitrogen caused a decrease in affinity for both CB1 and CB2 receptors. jbclinpharm.org This suggests that the spatial arrangement and rigidity conferred by the direct amide linkage are important for optimal receptor binding.

The structure of this compound, with its flexible propanamide linker, differs from the more rigid carboxamide linkage in potent CB1 antagonists. This flexibility could influence how the piperidine moiety is presented to the receptor's binding pocket, potentially affecting both affinity and selectivity.

Table 4: Summary of Structural Insights for CB1 Receptor Interaction

| Structural Feature | Observation | Implication for this compound | Reference |

|---|---|---|---|

| N-Piperidinyl Amide | Confers selectivity for CB1 receptor in some scaffolds. | The piperidine-amide linkage is present, but the linker is different. | jbclinpharm.org |

| Piperidine Nitrogen | Implicated in hydrogen bonding with residue K192. | The piperidine nitrogen is available for potential H-bonding. | nih.gov |

| Carboxamide Group | Important for electrostatic interactions and preventing agonist activity. | The propanamide group contains a carboxamide, which could engage in similar interactions. | jbclinpharm.org |

| Linker Length/Flexibility | Insertion of an ethylene linker decreased affinity. | The flexible propylene linker may lead to lower affinity compared to directly linked analogs. | jbclinpharm.org |

Opioid Receptor Subtype Selectivity and Binding (Mu, Delta, Kappa)

The 4-substituted piperidine core is a hallmark of the 4-anilidopiperidine class of synthetic opioids, which includes highly potent mu (µ) opioid receptor agonists. mdpi.com Fentanyl, a prominent member of this class, is structurally related to the this compound scaffold, though it features critical substitutions, including a propanamide group on the piperidine nitrogen and an N-phenyl group. mdpi.com

Studies on fentanyl and its analogs reveal that the piperidine ring is crucial for binding to the µ-opioid receptor. The protonated amine of the piperidine ring forms a key ionic interaction with the highly conserved aspartic acid residue at position 147 (D147) in the receptor's binding pocket. mdpi.com The majority of the other contacts between fentanyl derivatives and the µ-opioid receptor are hydrophobic in nature. mdpi.com

The selectivity and affinity for different opioid receptor subtypes (µ, δ, and κ) are heavily influenced by the substituents on the piperidine ring and its nitrogen. For instance, fentanyl and its analog sufentanil show more than 100-fold binding selectivity for the µ-opioid receptor over the delta (δ) and kappa (κ) receptors. nih.gov Modifications at the 4-position of the piperidine ring can dramatically alter binding affinity. The addition of a 4-carbomethoxy group, as seen in carfentanil, results in one of the most potent known µ-opioid receptor binders. mdpi.complos.org Conversely, removing the N-phenethyl group from the piperidine nitrogen significantly diminishes binding affinity at the µ-opioid receptor. plos.org

While comprehensive data for this compound itself is lacking, the structure-activity relationship (SAR) of its analogs underscores the piperidine moiety's essential role in opioid receptor engagement.

Table 1: µ-Opioid Receptor (µOR) Binding Affinities for Fentanyl Analogs

| Compound | Modification from Fentanyl | IC50 (nM) |

|---|---|---|

| Fentanyl | Parent Compound | 1.23 |

| Carfentanil | 4-carbomethoxy group added | 0.19 |

| Lofentanil | 4-carbomethoxy and 3-methyl groups added | 0.208 |

This table is based on data for fentanyl analogs, which are N-substituted piperidine derivatives, to illustrate the role of the core scaffold. mdpi.com

Muscarinic Receptor 4 (M4) Antagonism

The piperidine scaffold is a common feature in ligands targeting muscarinic acetylcholine receptors. frontiersin.org However, there is a lack of specific published data detailing the antagonistic activity of this compound at the Muscarinic Receptor 4 (M4). While nonselective muscarinic antagonists are used in the treatment of some movement disorders, the development of selective M4 antagonists is an area of ongoing research aimed at reducing side effects. nih.gov The potential interaction of the this compound structure with the M4 receptor has not been specifically characterized in the available scientific literature.

Dopamine (B1211576) (D2) and Serotonin (5-HT1A) Receptor Affinities

The interaction between dopamine D2 and serotonin 5-HT1A receptors is a key focus for the development of antipsychotic drugs. nih.gov Piperidine and piperazine moieties are frequently incorporated into compounds designed to target these receptors. For example, a series of 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones were synthesized and screened for their D2 and 5-HT1A receptor binding affinities. nih.gov However, specific binding affinity data for this compound at either the D2 or 5-HT1A receptor is not available in the reviewed literature. The pharmacological profile of this specific compound at these receptors remains uncharacterized.

Structure-Based Ligand Design Approaches from Interaction Data

Structure-based ligand design leverages detailed knowledge of a ligand's binding mode to rationally design novel molecules with improved affinity, selectivity, and pharmacokinetic properties. The 4-substituted piperidine scaffold, central to this compound, serves as an excellent example of this approach, particularly in the context of opioid receptor modulation. mdpi.comnih.gov

Computational modeling and molecular dynamics simulations of fentanyl derivatives bound to the µ-opioid receptor have elucidated a common binding mode with several key features that guide ligand design: mdpi.com